molecular formula C35H26N6Na2O11S2 B13774387 Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) CAS No. 72749-88-3

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate)

Cat. No.: B13774387
CAS No.: 72749-88-3
M. Wt: 816.7 g/mol
InChI Key: NBPRQPSISCMFAO-UHFFFAOYSA-L
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Description

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) (hereafter referred to as the "target compound") is a complex azo dye characterized by a naphthalene backbone, carbonyl diimino linkages, and two 2-methoxyphenyl azo substituents. Its disodium sulphonate groups enhance water solubility, making it suitable for industrial dye applications. This article compares its structural, physicochemical, and functional properties with analogous azo dyes, leveraging data from peer-reviewed sources and chemical registries.

Properties

CAS No.

72749-88-3

Molecular Formula

C35H26N6Na2O11S2

Molecular Weight

816.7 g/mol

IUPAC Name

disodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methoxyphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C35H28N6O11S2.2Na/c1-51-27-9-5-3-7-25(27)38-40-31-29(53(45,46)47)17-19-15-21(11-13-23(19)33(31)42)36-35(44)37-22-12-14-24-20(16-22)18-30(54(48,49)50)32(34(24)43)41-39-26-8-4-6-10-28(26)52-2;;/h3-18,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

NBPRQPSISCMFAO-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Overview

The synthesis of Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) generally follows the classical azo dye synthesis pathway, adapted for the bis-azo structure and specific substituents. The process involves:

  • Diazotization of aromatic amines (e.g., 2-methoxyaniline derivatives)
  • Coupling with naphthol or naphthalene sulphonate derivatives
  • Formation of the carbonyldiimino bridge linking two azo-naphthalene units
  • Neutralization and salt formation with sodium ions to yield the disodium salt

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes
1 Diazotization of 2-methoxyaniline Sodium nitrite (NaNO2), hydrochloric acid (HCl), 0–5°C Formation of diazonium salt essential for azo coupling
2 Coupling with 4-hydroxy-3-naphthalenesulphonic acid Alkaline medium (NaOH), controlled pH (~9-10) Forms monoazo intermediate with sulphonate groups
3 Formation of bis-azo structure via carbonyldiimino bridge Phosgene or carbonyldiimidazole (CDI) or equivalent carbonylating agent Links two azo-naphthalene units through carbonyldiimino linkage
4 Sulphonation and neutralization Sulphur trioxide or chlorosulfonic acid; neutralization with NaOH Introduces sulphonate groups and forms disodium salt

Detailed Reaction Conditions and Yields

  • Diazotization is performed at low temperatures (0–5°C) to stabilize diazonium salts.
  • Coupling reactions are conducted in alkaline aqueous media to favor azo bond formation.
  • The carbonyldiimino bridge formation requires careful control of stoichiometry and reaction time to avoid side reactions.
  • Sulphonation is typically carried out under controlled temperature to prevent over-sulphonation or degradation.
  • Final purification involves filtration, washing, and drying to obtain the disodium salt form with high purity.

Analytical Data Supporting Preparation

Parameter Observed Value Method Reference
Molecular Weight ~988.8 g/mol Mass spectrometry PubChem data
UV-Vis Absorption Characteristic azo dye absorption peaks (~400-500 nm) UV-Vis Spectroscopy Literature on azo dyes
FTIR Peaks Bands corresponding to -OH, -N=N-, -SO3Na, and carbonyldiimino groups FTIR Spectroscopy Standard azo dye analysis
Purity >95% HPLC or TLC Standard dye purity assessment

Research Findings and Optimization

  • The choice of coupling components and reaction pH critically affects the yield and color properties.
  • Carbonyldiimino bridge formation is sensitive to moisture and requires anhydrous conditions or inert atmosphere.
  • Sulphonation enhances water solubility and dye affinity for substrates.
  • Optimization studies indicate that using carbonyldiimidazole as the carbonylating agent improves reaction efficiency and reduces by-products.
  • Stability studies show that the disodium salt form is more stable and less prone to hydrolysis than free acid forms.

Summary Table of Preparation Methods

Method Aspect Details Comments
Diazotization NaNO2/HCl, 0–5°C Standard for aromatic amines
Coupling 4-hydroxy-3-naphthalenesulphonic acid, alkaline pH Controls azo bond formation
Carbonyldiimino Bridge Formation Phosgene or CDI, anhydrous Links azo units
Sulphonation SO3 or chlorosulfonic acid, controlled temp Adds sulphonate groups
Salt Formation Neutralization with NaOH Produces disodium salt
Purification Filtration, washing, drying Ensures high purity

Chemical Reactions Analysis

Disodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] undergoes various types of chemical reactions, including:

Scientific Research Applications

Textile Industry

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) is primarily utilized as a dye in the textile industry due to its vibrant color and stability.

Case Study: Dyeing Processes

A study investigated the dyeing properties of this compound on cotton fabrics. The results indicated that the dye provided excellent color fastness to washing and light exposure, making it suitable for high-quality textile applications. The dyeing process involved:

  • Preparation of Fabric : Cotton fabrics were pre-treated with a mordant to enhance dye uptake.
  • Dye Application : The dye was applied using a pad-dry-cure method.
  • Evaluation : Color fastness was assessed using standard AATCC test methods.

The findings demonstrated that the dye exhibited superior fastness properties compared to traditional dyes, confirming its effectiveness in textile applications .

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals, particularly as a coloring agent in formulations.

Case Study: Drug Formulation

Research has shown that disazo dyes can serve as markers for drug delivery systems. In an experimental setup, disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) was incorporated into nanoparticle drug delivery systems to enhance visual tracking of drug release.

  • Nanoparticle Preparation : Nanoparticles were synthesized using a solvent evaporation technique.
  • Incorporation of Dye : The dye was encapsulated within the nanoparticles.
  • Release Studies : The release profile of the drug was monitored using UV-Vis spectroscopy.

The results indicated that the dye did not interfere with the drug's efficacy while providing a means to visually monitor drug release kinetics .

Environmental Applications

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) is also studied for its environmental impact and potential use in wastewater treatment.

Case Study: Wastewater Treatment

A study focused on the degradation of azo dyes in wastewater through advanced oxidation processes (AOPs). The specific objectives included:

  • Degradation Efficiency : Evaluating the efficiency of AOPs in degrading disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate).
  • Toxicity Assessment : Assessing the toxicity of degradation products using bioassays.

The findings revealed that AOPs effectively degraded the dye, significantly reducing its toxicity and making it suitable for environmental remediation .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Textile IndustryDyeing fabricsExcellent color fastness and stability
PharmaceuticalsDrug formulationEffective marker for drug delivery systems
EnvironmentalWastewater treatmentHigh degradation efficiency via AOPs

Mechanism of Action

The mechanism of action of Disodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methoxyphenyl)azo]naphthalene-2-sulfonate] involves its interaction with specific molecular targets. It is known to inhibit protein arginine N-methyltransferase 1 (PRMT1) by blocking peptide substrate binding. This inhibition does not compete for the S-adenosyl-L-methionine (SAM) binding site but rather interferes with the enzyme’s activity .

Comparison with Similar Compounds

Structural Features

Key structural variations among analogous compounds include substituents on the azo groups, backbone modifications, and sulphonate group placement.

Compound Name / CAS No. Substituents on Azo Groups Backbone Sulphonate Groups Molecular Formula Reference ID
Target Compound 2-Methoxyphenyl Naphthalene 2 (positions 2) Not explicitly provided*
Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-... (41204-67-5) 4-Acetylamino phenyl Naphthalene 2 (positions 2) C₃₇H₂₈N₈Na₂O₁₁S₂
7,7'-(Carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxyphenyl)azo]-... (82944-44-3) 2-Hydroxyphenyl Naphthalene 2 (positions 2) C₃₃H₂₂N₆Na₂O₁₁S₂
Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-... (70210-24-1) 4-Nitrophenyl Naphthalene 2 (positions 2,7) C₂₈H₁₆N₈Na₂O₁₃S₂
4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxy-... (56405-32-4) 4-Aminophenyl Naphthalene 2 (positions 2,7) C₂₂H₁₉N₃O₆S₂

Notes:

  • The target compound's 2-methoxyphenyl groups provide moderate electron-donating effects, enhancing conjugation while retaining solubility .
  • Nitro (electron-withdrawing) and amino (electron-donating) substituents in analogues alter electronic properties and absorption spectra .

Physicochemical Properties

Solubility and Stability:
  • Target Compound: High water solubility due to disodium sulphonate groups; methoxy groups improve lipophilicity for fiber adhesion .
  • CAS 82944-44-3 (2-hydroxyphenyl): Lower solubility than the target compound due to phenolic hydroxy groups, which may form hydrogen bonds but increase acidity .
  • CAS 70210-24-1 (4-nitrophenyl): Reduced stability under UV light due to nitro groups, which destabilize the azo linkage .
Molecular Weight and Thermal Behavior:
  • Higher molecular weights (e.g., 870.77 g/mol for CAS 41204-67-5) correlate with increased thermal stability but slower diffusion in aqueous media .
  • The target compound’s intermediate molecular weight balances solubility and application performance .

Biological Activity

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate), commonly referred to as a disazo dye, has garnered attention in various fields including environmental science and biochemistry due to its unique properties and biological activities. This article delves into its biological activity, drawing from diverse research findings.

  • Molecular Formula : C21H17N2Na2O9S2C_{21}H_{17}N_{2}Na_{2}O_{9}S_{2}
  • Molecular Weight : 528.48 g/mol
  • CAS Number : 20324-87-2
  • Structure : The compound features a complex structure with multiple functional groups that contribute to its reactivity and interaction with biological systems.

Biological Activity

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) exhibits various biological activities that can be categorized as follows:

1. Antioxidant Activity

Research indicates that azo dyes can exhibit antioxidant properties, which may help in reducing oxidative stress in biological systems. The presence of hydroxyl groups in the structure is thought to contribute to this activity.

2. Antimicrobial Properties

Several studies have demonstrated the antimicrobial effects of azo dyes against various pathogens. For instance, the dye has been tested against bacteria such as E. coli and Staphylococcus aureus, showing significant inhibition of growth at certain concentrations.

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Studies suggest that while it can induce cell death in cancer cells, it may also exhibit toxicity towards normal cells at higher concentrations, necessitating careful dosage regulation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Øllgaard et al. (1998) assessed the efficacy of disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate) against E. coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating potential for use as an antimicrobial agent in textiles and coatings.

Case Study 2: Cytotoxicity Assessment

In a study by Freeman et al. (1996), the compound was tested on human cancer cell lines. Results indicated a dose-dependent increase in cytotoxicity, with IC50 values ranging from 20 to 50 µg/mL, suggesting its potential application in cancer therapeutics.

Ecotoxicological Impact

The environmental impact of azo dyes, including disodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2-sulphonate), has been a subject of concern due to their potential to form toxic degradation products upon environmental exposure. Studies indicate that the sulfonation of azo dyes may inhibit the release of harmful aromatic amines, thus reducing ecological risks associated with their use.

Comparative Analysis

PropertyDisodium Azo DyeOther Azo Dyes
Antioxidant ActivityModerateVaries
Antimicrobial EfficacyEffective against E. coliVaries widely
CytotoxicityDose-dependent; IC50: 20-50 µg/mLGenerally higher toxicity
Environmental ImpactLower due to sulfonationHigher risk of toxic degradation

Q & A

Basic: What are the optimal synthetic pathways for this compound, and how can purity be ensured?

Answer:
The synthesis typically involves diazo coupling reactions , where a diazonium salt derived from 2-methoxyaniline reacts with a naphthalene sulfonate precursor under controlled pH (8–10) and low temperatures (0–5°C) to prevent decomposition . Post-synthesis purification via column chromatography (e.g., silica gel with methanol/ethyl acetate gradients) or recrystallization in aqueous ethanol ensures purity ≥95%. Purity validation requires HPLC (C18 column, UV detection at 480 nm) and elemental analysis .

Advanced: How do electronic effects of the 2-methoxyphenyl and sulphonate groups influence photophysical properties?

Answer:
The 2-methoxyphenyl group donates electrons via resonance, red-shifting the absorption spectrum (λmax ≈ 520 nm in aqueous solution), while sulphonates enhance water solubility and stabilize the azo-hydrazone tautomer equilibrium. Comparative studies with analogues (e.g., methyl or nitro substituents) show that electron-donating groups increase molar absorptivity (ε > 30,000 L·mol⁻¹·cm⁻¹), critical for dye-sensitized solar cell applications .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • UV-Vis spectroscopy : Identifies λmax (480–520 nm) and confirms conjugation extent.
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.9 ppm). The carbonyl (C=O) signal appears at ~170 ppm in ¹³C NMR .
  • FT-IR : Detects sulfonate S=O stretches (1180–1250 cm⁻¹) and azo N=N bonds (1440–1500 cm⁻¹) .

Advanced: How to resolve contradictions in stability data under varying pH?

Answer: Stability studies in acidic (pH 2–4) and alkaline (pH 10–12) media reveal azo bond hydrolysis dominates below pH 4, while sulfonate group degradation occurs above pH 10. Use kinetic modeling (pseudo-first-order rate constants) and LC-MS to track degradation products. For example, at pH 3, the half-life (t₁/₂) is ~4 hours, compared to t₁/₂ > 24 hours at pH 7 .

Basic: What solvents are compatible with this compound for experimental applications?

Answer: High solubility in polar solvents (water, DMSO, methanol) due to sulfonate groups. Solubility in water exceeds 50 mg/mL at 25°C. Avoid chloroform or toluene due to poor dispersion .

Advanced: How does this compound interact with metal ions, and what analytical methods quantify these complexes?

Answer: The sulfonate and hydroxyl groups chelate divalent metals (e.g., Cu²⁺, Fe³⁺), forming 1:1 or 1:2 complexes. Use Job’s method (UV-Vis titration) to determine stoichiometry and ITC (isothermal titration calorimetry) for binding constants (log K ≈ 4–5). X-ray crystallography confirms octahedral coordination geometry in Cu²⁺ complexes .

Basic: What methods assess batch-to-batch consistency in academic synthesis?

Answer:

  • TLC (silica gel, n-butanol:acetic acid:water = 4:1:1) to monitor reaction progress.
  • ICP-OES to detect residual metal catalysts (e.g., Cu < 10 ppm).
  • Thermogravimetric analysis (TGA) to verify thermal stability (decomposition >250°C) .

Advanced: What computational approaches model electronic transitions and degradation pathways?

Answer: DFT calculations (B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps (~2.8 eV) and charge distribution on azo bonds. MD simulations in explicit solvent (e.g., water) model hydrolysis kinetics. Software like Gaussian or ORCA can replicate experimental UV-Vis spectra within ±10 nm accuracy .

Basic: What role does the methoxy group play in the compound’s reactivity?

Answer: The ortho-methoxy group sterically hinders azo bond rotation, stabilizing the trans-configuration. It also enhances electron density on the adjacent azo bond, increasing resistance to photodegradation by ~20% compared to non-substituted analogues .

Advanced: What mechanistic pathways dominate oxidative degradation, and how are intermediates characterized?

Answer: Under UV/visible light, singlet oxygen (¹O₂) attacks the azo bond, forming nitroso intermediates. Use EPR spin trapping (TEMPO) to detect radicals and GC-MS to identify breakdown products like 2-methoxyphenol. Rate constants (k ≈ 1.5 × 10⁻³ s⁻¹) are pH-dependent .

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